7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
Description
This compound is a quinazoline-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,5-dimethoxyphenyl group and a 3-methoxybenzyl side chain. Quinazoline-diones are known for their diverse biological activities, including herbicidal, fungicidal, and enzyme-inhibitory properties.
Properties
CAS No. |
1358745-01-3 |
|---|---|
Molecular Formula |
C26H22N4O6 |
Molecular Weight |
486.484 |
IUPAC Name |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(9-18)14-30-25(31)21-8-7-16(12-22(21)27-26(30)32)24-28-23(29-36-24)17-10-19(34-2)13-20(11-17)35-3/h4-13H,14H2,1-3H3,(H,27,32) |
InChI Key |
CTNGCEISOXZEAD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a quinazoline core substituted with an oxadiazole and methoxy groups, suggesting a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 438.5 g/mol. The unique combination of functional groups in its structure allows for interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Specifically, derivatives of quinazoline have been shown to inhibit bacterial gyrase and DNA topoisomerase IV, critical enzymes in bacterial DNA replication and transcription. This activity is particularly relevant in the context of rising antibiotic resistance.
Table 1: Biological Activity Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methoxyquinazoline-2,4(1H,3H)-dione | Quinazoline core with methoxy substitution | Antimicrobial activity |
| 4-Fluorobenzyl-substituted quinazoline | Fluorobenzyl group on quinazoline | Anticancer properties |
| 5-Methyl-1,2,4-Oxadiazole derivatives | Oxadiazole ring with methyl substitutions | Antibacterial activity |
Cytotoxicity Studies
A study evaluated the cytotoxic effects of various quinazoline derivatives against human cancer cell lines (MCF-7 for breast cancer, A549 for lung cancer, and SKOV3 for ovarian cancer). Among the tested compounds, those structurally similar to This compound exhibited notable cytotoxicity.
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | SKOV3 IC50 (µM) |
|---|---|---|---|
| Compound 1f | 101.37 ± 12.20 | 124.5 ± 20.51 | 125 ± 7.07 |
| Compound 1g | Higher activity | Higher activity | Higher activity |
The results indicate that these compounds can effectively inhibit the growth of cancer cells at varying concentrations.
The mechanisms by which This compound exerts its biological effects are still under investigation. However, studies suggest that its interaction with key enzymes involved in DNA replication and repair may play a significant role in its antimicrobial and anticancer activities.
Case Studies
Several case studies have highlighted the potential of quinazoline derivatives in clinical applications:
- Anticancer Applications : A study demonstrated that specific quinazoline derivatives showed promising results in inhibiting tumor growth in preclinical models.
- Antibacterial Efficacy : Another study reported effective inhibition of resistant bacterial strains by compounds structurally related to the target compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The provided evidence highlights several agrochemicals with structural or functional similarities to the target compound. While none share the quinazoline-dione core, comparisons can be drawn based on shared substituents or pesticidal mechanisms:
Key Observations:
Core Heterocycles: The target compound’s quinazoline-dione core differs from the imidazolinone rings in imazapyr and imazaquin. The 1,2,4-oxadiazole moiety in the target compound is rare in commercial pesticides. In contrast, oxirane (in tridiphane) and phenoxypropanoic acid (in cloprop) are more common functional groups in agrochemicals.
Substituent Effects: The methoxy groups in the target compound may enhance lipophilicity and membrane penetration compared to the chlorinated substituents in tridiphane or cloprop. However, chlorinated groups often improve binding to hydrophobic enzyme pockets .
Mechanistic Hypotheses :
- If the target compound acts as an ALS inhibitor (like imazapyr), its quinazoline-dione core might compete with the enzyme’s substrate (pyruvate) via hydrogen bonding or π-π stacking.
- Alternatively, the oxadiazole ring’s redox activity could disrupt fungal electron transport chains, a mechanism distinct from tridiphane’s glutathione-S-transferase inhibition.
Limitations of Comparison:
- No direct activity data (e.g., IC₅₀ values, field trials) are available for the target compound in the provided evidence.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione?
- The synthesis involves multi-step reactions, including cyclocondensation of quinazoline precursors with oxadiazole intermediates. Critical steps include refluxing in polar aprotic solvents (e.g., dimethylformamide) and using bases like potassium carbonate to facilitate coupling . Purification often employs recrystallization in methanol or ethanol .
Q. Which characterization techniques are essential for verifying the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming connectivity of the quinazoline, oxadiazole, and methoxybenzyl groups. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) in the quinazoline-dione core .
Q. What preliminary biological activities are associated with this compound?
- While direct data on this compound is limited, structurally related quinazoline-oxadiazole hybrids exhibit antimicrobial and anticancer activities. For example, derivatives with bromine or methoxy substituents show enhanced binding to enzymes like topoisomerases or kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Systematic optimization includes varying solvents (e.g., switching from DMF to dimethyl sulfoxide for better solubility), adjusting stoichiometry of coupling agents, and employing microwave-assisted synthesis to reduce reaction time . Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. How should researchers resolve contradictions in biological assay data for this compound?
- Contradictions may arise from assay variability (e.g., cell line sensitivity or enzyme isoform differences). Mitigation strategies include:
- Replicating assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Cross-validating results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock, Schrödinger) models interactions with targets like PARP-1 or EGFR. Quantum mechanical calculations (DFT) assess electronic properties influencing binding, such as charge distribution on the oxadiazole ring .
Q. How can structure-activity relationship (SAR) studies enhance this compound’s potency?
- Modifying substituents on the 3,5-dimethoxyphenyl group (e.g., replacing methoxy with halogen atoms) can improve lipophilicity and target affinity. Introducing electron-withdrawing groups on the quinazoline core may stabilize enzyme-inhibitor complexes .
Methodological Considerations
- Synthesis Troubleshooting : If cyclization fails, ensure anhydrous conditions and confirm the purity of starting materials (e.g., oxadiazole intermediates via HPLC) .
- Biological Assay Design : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and include toxicity profiling (e.g., hemolysis assays) to rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
